molecular formula C6H13NO2 B13304499 (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol

Katalognummer: B13304499
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: QVUIHZHGZPZYKO-LWOQYNTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound consists of an amino group, a hydroxyl group, and an oxolane ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as oxirane and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a primary or secondary amine.

Wissenschaftliche Forschungsanwendungen

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct properties.

    2-Amino-1-(oxolan-2-yl)ethanol: A related compound with a different stereochemistry.

    2-Amino-1-(tetrahydrofuran-2-yl)ethanol: A compound with a similar structure but different ring size.

Uniqueness

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

(1R)-2-amino-1-(oxolan-2-yl)ethanol

InChI

InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2/t5-,6?/m1/s1

InChI-Schlüssel

QVUIHZHGZPZYKO-LWOQYNTDSA-N

Isomerische SMILES

C1CC(OC1)[C@@H](CN)O

Kanonische SMILES

C1CC(OC1)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.